molecular formula C8H8Br2N2 B13687767 N-Allyl-3,5-dibromopyridin-2-amine

N-Allyl-3,5-dibromopyridin-2-amine

Cat. No.: B13687767
M. Wt: 291.97 g/mol
InChI Key: HQMVIHMWTYULNN-UHFFFAOYSA-N
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Description

N-Allyl-3,5-dibromopyridin-2-amine is an organic compound with the molecular formula C8H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, an amino group at the 2 position, and an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3,5-dibromopyridin-2-amine typically involves the following steps:

    Bromination of Pyridine: Pyridine is brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The dibromopyridine derivative is then subjected to amination to introduce the amino group at the 2 position. This can be achieved using ammonia or an amine source under suitable conditions.

    Allylation: The final step involves the allylation of the amino group. This can be done using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient bromination.

    Automated Amination: Utilizing automated systems for the amination step to ensure consistency and purity.

    High-Throughput Allylation: Employing high-throughput techniques for the allylation step to maximize yield and minimize reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3,5-dibromopyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of debrominated pyridine derivatives.

Scientific Research Applications

N-Allyl-3,5-dibromopyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Allyl-3,5-dibromopyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl group enhances its binding affinity, while the bromine atoms contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromopyridin-2-amine: Lacks the allyl group, making it less reactive in certain contexts.

    N-Allyl-2-aminopyridine: Lacks the bromine atoms, affecting its chemical reactivity and binding properties.

Uniqueness

N-Allyl-3,5-dibromopyridin-2-amine is unique due to the combination of the allyl group and bromine atoms, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8Br2N2

Molecular Weight

291.97 g/mol

IUPAC Name

3,5-dibromo-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H8Br2N2/c1-2-3-11-8-7(10)4-6(9)5-12-8/h2,4-5H,1,3H2,(H,11,12)

InChI Key

HQMVIHMWTYULNN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=C(C=N1)Br)Br

Origin of Product

United States

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